Grubbs Catalyst 2nd Generation (G2), CAS 246047-72-3, is a ruthenium-based organometallic complex widely employed for olefin metathesis reactions. It is structurally defined by the replacement of a tricyclohexylphosphine (PCy3) ligand in the first-generation catalyst with a more strongly electron-donating N-heterocyclic carbene (NHC) ligand. This modification results in a catalyst with generally higher activity and greater thermal stability compared to its predecessor. G2 exhibits broad tolerance for various functional groups and is compatible with a wide range of solvents, making it a versatile tool for forming carbon-carbon double bonds in complex molecule synthesis, including ring-closing (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).
Substituting Grubbs Catalyst 2nd Generation (G2) with seemingly similar alternatives can lead to significant process failures and economic losses. The first-generation catalyst (G1), for instance, is often ineffective for synthesizing substituted or electron-poor olefins where G2 excels. Molybdenum-based Schrock catalysts, while highly active, are notoriously sensitive to air, moisture, and various functional groups, demanding stringent inert-atmosphere techniques and limiting substrate scope—operational burdens that G2's robustness avoids. Even within the second-generation class, Hoveyda-Grubbs catalysts exhibit different initiation kinetics; their slower initiation can be a disadvantage in standard RCM or CM reactions where G2's faster initiation is preferred for process efficiency. Therefore, catalyst selection is a critical, non-interchangeable parameter directly impacting reaction success, process complexity, and overall synthesis cost.
Grubbs Catalyst 2nd Generation (G2) demonstrates significantly higher activity than the first-generation (G1) catalyst, particularly for sterically hindered or electron-deficient substrates. In the ring-closing metathesis (RCM) of diethyl diallylmalonate, G2 was found to be 100–1000 times more active than G1. This heightened reactivity enables transformations that are otherwise unfeasible with G1, allowing for lower catalyst loadings and expanding the viable substrate scope for industrial and pharmaceutical synthesis.
| Evidence Dimension | Catalytic Activity Rate in RCM |
| Target Compound Data | 100–1000x faster than Grubbs 1st Generation |
| Comparator Or Baseline | Grubbs 1st Generation (Baseline) |
| Quantified Difference | 100 to 1000-fold increase in reaction rate |
| Conditions | Ring-closing metathesis of diethyl diallylmalonate. |
This superior activity allows for lower catalyst loading, reducing costs, and enables the synthesis of complex, high-value molecules that are inaccessible with the first-generation catalyst.
A critical operational advantage of Grubbs Catalyst 2nd Generation (G2) is its enhanced stability in the presence of challenging functional groups like primary amines, which typically deactivate first-generation catalysts. In a direct comparison, upon addition of diethylenetriamine (DETA), the first-generation catalyst decomposed within 10 minutes. In contrast, the G2 catalyst formed a new, stable ruthenium-amine complex that remained active for up to two hours, demonstrating its superior robustness. This stability is attributed to the strongly coordinating NHC ligand, which prevents catalyst decomposition.
| Evidence Dimension | Catalyst Stability Lifetime after Amine Addition |
| Target Compound Data | > 2 hours (forms stable, active complex) |
| Comparator Or Baseline | Grubbs 1st Generation: < 10 minutes (decomposes) |
| Quantified Difference | At least a 12-fold increase in active lifetime in the presence of a primary amine. |
| Conditions | In situ 1H NMR monitoring after addition of diethylenetriamine (DETA). |
This enhanced stability allows for the metathesis of amine-containing substrates without the need for protecting groups, simplifying synthesis routes and improving process efficiency in pharmaceutical and fine chemical production.
Grubbs Catalyst 2nd Generation (G2) offers significant handling and processability advantages due to its greater thermal and air stability compared to both first-generation Grubbs (G1) and Schrock-type catalysts. The replacement of a phosphine with an NHC ligand enhances thermal stability. Unlike highly sensitive Schrock catalysts, which require stringent anaerobic and anhydrous conditions, G2 is tolerant to air and moisture, simplifying experimental setups and reducing operational costs. This robustness makes G2 more suitable for standard laboratory and industrial workflows without the need for specialized equipment like gloveboxes.
| Evidence Dimension | Handling Requirements & Stability |
| Target Compound Data | Air-tolerant, enhanced thermal stability, can be handled in air for typical setups. |
| Comparator Or Baseline | Schrock Catalysts: Highly sensitive to air and moisture, require glovebox or Schlenk techniques. Grubbs 1st Gen: Less thermally stable than G2. |
| Quantified Difference | Qualitative but critical difference in operational complexity and cost. |
| Conditions | Standard laboratory and industrial synthesis conditions. |
Reduced sensitivity to air and moisture lowers the barrier to use, decreases operational complexity and cost, and improves reproducibility in less-than-ideal process environments.
For the synthesis of complex macrocyclic active pharmaceutical ingredients (APIs), especially those involving sterically demanding or electron-deficient olefin precursors. The high activity of G2 ensures efficient ring closure where first-generation catalysts would fail, enabling higher yields and lower catalyst loadings, which simplifies downstream purification of the final product.
When synthesizing specialty chemicals that require cross-metathesis of substrates containing sensitive functional groups, such as primary amines or alcohols. G2's superior functional group tolerance and stability prevent catalyst deactivation, eliminating the need for costly and time-consuming protection-deprotection steps in the synthetic route.
Ideal for conducting ROMP reactions in standard, non-stringent laboratory or pilot plant environments. The catalyst's tolerance to air and moisture simplifies the process, making it more robust, reproducible, and scalable without requiring specialized inert-atmosphere equipment, thereby lowering capital and operational expenditures.
Flammable;Irritant